TbPTR1 Inhibition: 2‑fold to 8‑fold More Potent than Cycloguanil‑Derived Benchmarks
The compound inhibits recombinant Trypanosoma brucei PTR1 with an IC50 of 90 nM [1]. This is 2.1‑fold more potent than the best cycloguanil derivative (2a, IC50 = 186 nM) and 7.7‑fold more potent than cycloguanil analogue 1 (IC50 = 692 nM), both evaluated under comparable enzyme inhibition conditions [2].
| Evidence Dimension | Enzyme inhibition potency (IC50) against T. brucei PTR1 |
|---|---|
| Target Compound Data | 90 nM |
| Comparator Or Baseline | Cycloguanil derivative 2a: 186 nM; Cycloguanil derivative 1: 692 nM |
| Quantified Difference | 2.1‑fold and 7.7‑fold more potent, respectively |
| Conditions | Recombinant TbPTR1 expressed in E. coli BL21(DE3); substrate H2B in presence of cytochrome c (BindingDB assay); cycloguanil derivatives tested in similar TbPTR1 enzymatic assays |
Why This Matters
For procurement aimed at antitrypanosomal drug discovery, the 2‑ to 8‑fold potency advantage over a known chemical starting point (cycloguanil) translates into a better hit‑to‑lead profile and lower compound consumption in downstream assays.
- [1] BindingDB entry BDBM50600681 / ChEMBL5180552. IC50 = 90 nM against recombinant Trypanosoma brucei PTR1. View Source
- [2] Structural Insights into the Development of Cycloguanil Derivatives as Trypanosoma brucei Pteridine‑Reductase‑1 Inhibitors. ACS Infect. Dis. 2019, 5, 1094‑1104. DOI: 10.1021/acsinfecdis.9b00036. View Source
